N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide
Description
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-19(2)10-14-17(15(23)11-19)26-18(21-14)22-16(24)4-3-9-25-13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSPXCHYDYMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl thiol reacts with an appropriate electrophile.
Attachment of the Butanamide Side Chain: This step involves the formation of an amide bond, typically through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzo[d]thiazole core.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Target Compound vs. N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
| Property | Target Compound | Pyrrolidinyl Analog |
|---|---|---|
| Core Structure | Tetrahydrobenzothiazol-2-yl | Tetrahydrobenzothiazol-2-yl |
| Side Chain Substituent | 4-[(4-Fluorophenyl)sulfanyl]butanamide | 4-(2,5-Dioxopyrrolidin-1-yl)benzamide |
| Key Functional Groups | Thioether (C-S-C), Fluorophenyl, Amide | Diketopyrrolidinyl (two ketones), Benzamide |
| Electronic Effects | Moderate electron withdrawal (sulfanyl) | Strong electron withdrawal (diketone) |
| Solubility | Likely lower due to thioether hydrophobicity | Higher due to polar diketone |
This substitution could enhance aqueous solubility but reduce membrane permeability compared to the target compound.
Heterocycle Replacement: Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share a triazole core instead of benzothiazolyl. Key differences include:
- Triazole vs. Benzothiazolyl : Triazoles offer three nitrogen atoms, enabling diverse hydrogen-bonding interactions and aromatic stacking, whereas benzothiazolyl provides a rigid bicyclic framework.
- Sulfonyl vs.
- Biological Implications : Triazole-thiones exhibit tautomerism (thione-thiol equilibrium), which may influence binding dynamics in biological systems .
Butanamide Side Chain Variations
Pharmacopeial compounds like (R)- and (S)-N-[(2S,4S,5S)-5-[...]-butanamides feature elaborate substituents, including phenoxyacetamido and tetrahydropyrimidinyl groups. These modifications introduce stereochemical complexity and bulky substituents that likely affect target selectivity and pharmacokinetics. In contrast, the target compound’s simpler 4-fluorophenylsulfanyl group prioritizes moderate hydrophobicity and metabolic stability.
Structural and Functional Implications
- Solubility and Bioavailability : The pyrrolidinyl analog’s polar diketone may improve solubility but hinder blood-brain barrier penetration, whereas the target compound’s thioether and fluorophenyl groups balance lipophilicity.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.
- Molecular Formula : C18H21N3O4S2
- Molecular Weight : 407.507 g/mol
- CAS Number : 6216-79-1
- Structure : The compound features a benzothiazole core with a butanamide side chain and a fluorophenyl sulfanyl group.
1. Antimicrobial Activity
Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo...) exhibit significant antimicrobial properties. For instance:
- Activity Spectrum : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 10 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vitro Studies : Cell line studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : In vivo studies demonstrated reduced paw edema in rat models when treated with the compound.
3. Cytotoxicity
Cytotoxic effects have been observed in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer).
The cytotoxic mechanism is attributed to the induction of apoptosis through the activation of caspase pathways.
Case Studies
Several studies have documented the biological activity of benzothiazole derivatives:
- Study on Antimicrobial Activity : A study published in 2023 highlighted the synthesis of various benzothiazole derivatives and their antimicrobial efficacy against multiple pathogens, reinforcing the potential of compounds like N-(5,5-dimethyl...) as effective antimicrobial agents .
- Cytotoxicity Assessment : A comparative study assessed the cytotoxicity of benzothiazole derivatives against different cancer cell lines and found that modifications in side chains significantly altered their activity profiles .
Q & A
Q. What strategies integrate environmental impact assessments into synthetic workflows for this compound?
- Methodological Answer : Apply life-cycle analysis (LCA) tools to quantify waste generation (E-factor) and energy use. Substitute hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., Cyrene™). Collaborate with green chemistry databases (ACS Green Chemistry Institute) for solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
